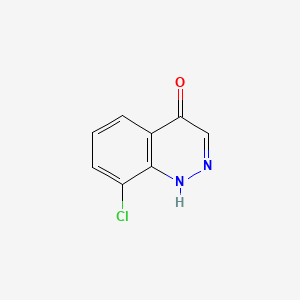

8-Chloro-4-cinnolinol

Description

An Overview of the Cinnoline (B1195905) Heterocyclic System and its Research Significance

The cinnoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a cornerstone of medicinal chemistry. dss.go.thncats.io Also known as 1,2-diazanaphthalene, this nitrogen-containing scaffold has garnered considerable attention for its diverse pharmacological activities. dur.ac.ukijariit.com Cinnoline and its derivatives have been reported to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, anticancer, and antimalarial properties. dur.ac.ukijper.org The versatility of the cinnoline nucleus allows for substitutions at various positions, leading to a vast library of compounds with distinct biological profiles. ijariit.com The synthesis of these derivatives has been a subject of extensive research, with various methods developed to construct this heterocyclic system, often starting from precursors like arenediazonium salts and arylhydrazones. nih.govresearchgate.net The inherent chemical reactivity and the potential for broad biological activity make the cinnoline system a subject of ongoing interest in synthetic and medicinal chemistry. dur.ac.ukresearchgate.net

Contextualizing 8-Chloro-4-cinnolinol within the Cinnoline Family

This compound, also referred to as 8-chloro-4-hydroxycinnoline, is a specific derivative of the parent cinnoline structure. Its defining features are a chlorine atom substituted at the 8th position and a hydroxyl group at the 4th position of the cinnoline core. The presence and position of these substituents are crucial in determining the compound's chemical properties and potential biological activity.

The substitution pattern significantly influences the electronic and steric characteristics of the molecule. For instance, halogen substitutions, such as the chloro- group in this compound, have been noted to enhance the anti-inflammatory and analgesic activities of cinnoline derivatives. ijariit.com Furthermore, studies on various chloro-substituted 4-hydroxycinnolines have been undertaken to understand the effects of these substitutions on subsequent chemical reactions, such as nitration and sulphonation. rsc.org

The synthesis of related compounds, such as 8-Chloro-4-hydroxycinnoline-3-carboxylic Acid, has been documented, highlighting the chemical accessibility of this substitution pattern. thieme-connect.de This particular derivative serves as a precursor, indicating that the 8-chloro-4-hydroxycinnoline framework is a viable platform for further chemical modifications. thieme-connect.de The study of such specific isomers is essential for building a comprehensive understanding of structure-activity relationships within the extensive cinnoline family.

Scope and Research Imperatives for this compound Studies

The primary impetus for the study of this compound lies in its potential as a building block for more complex molecules with tailored biological activities. Research into chloro-(5,6,7,8)-4-hydroxycinnolines, including the 8-chloro isomer, has been driven by the need to understand how substituents influence the reactivity and orientation of further chemical modifications. rsc.org

A key research area involves the electrophilic substitution of these compounds. For example, the nitration and sulphonation of 8-chloro-4-hydroxycinnoline have been investigated to determine how the existing chloro-substituent directs the position of incoming functional groups. rsc.org Such studies are fundamental for the rational design and synthesis of novel cinnoline derivatives with desired properties. The findings from these investigations contribute to a deeper understanding of the underlying chemical principles governing the reactivity of the cinnoline nucleus.

While specific, extensive biological activity reports solely on this compound are not widely documented in publicly available literature, the known influence of halogen substituents on the pharmacological profile of cinnolines suggests that it is a compound of interest for screening in various biological assays. ijariit.com The synthesis and further derivatization of this compound and its precursors are therefore crucial steps in the exploration of new therapeutic agents. thieme-connect.de Future research will likely focus on the synthesis of a broader range of derivatives based on the this compound scaffold and a more detailed investigation of their biological and pharmacological potential.

Interactive Data Table: Properties of Cinnoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 7-Chloro-4-cinnolinol | C8H5ClN2O | 180.591 | 876-95-9 ncats.io |

| 5-Chloro-4-cinnolinol | C8H5ClN2O | 180.591 | 1076-16-0 buyersguidechem.com |

| 6-Fluoro-4-cinnolinol | C8H5FN2O | 164.139 | 876-90-4 cymitquimica.com |

| 4-Cinnolinol | C8H6N2O | 146.15 | 875-66-1 |

| 8-chloro-4-quinolinamine | C9H7ClN2 | 178.62 | 65340-72-9 sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

876-75-5 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

8-chloro-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |

InChI Key |

GMYPULZDCCEDSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=CC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chloro 4 Cinnolinol

Classical and Contemporary Approaches to Cinnoline (B1195905) Core Synthesis

The construction of the fundamental cinnoline ring system can be achieved through several established and emerging synthetic routes. These methods primarily rely on cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Richter Cyclization and Related Condensation Reactions

The Richter cinnoline synthesis is a classical method for forming the cinnoline nucleus. wikipedia.org This reaction typically involves the cyclization of an o-alkynyl-arenediazonium salt. The process is initiated by the diazotization of an o-alkynyl aniline (B41778), which then undergoes intramolecular cyclization to yield a 4-hydroxycinnoline derivative. wikipedia.org

A related classical approach is the Widman-Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline using hydrochloric acid and sodium nitrite. researchgate.net Contemporary modifications of these condensation reactions often focus on improving yields and expanding the substrate scope through milder reaction conditions and the use of novel catalysts.

Application of Aryl Diazonium Salts in Cinnoline Synthesis

Aryl diazonium salts are versatile intermediates in the synthesis of a wide array of aromatic compounds, including cinnolines. researchgate.net In the context of cinnoline synthesis, these salts, typically generated in situ from an aromatic primary amine, serve as electrophiles in intramolecular cyclization reactions. The nature of the substituent at the ortho position to the diazonium group is critical in directing the cyclization to form the cinnoline core. For instance, the cyclization of arenediazonium salts derived from ortho-aminophenylpropionic acid was one of the earliest methods to produce the cinnoline ring. researchgate.net

Modern approaches have expanded on this chemistry, utilizing various substituted anilines to create a diverse range of cinnoline derivatives. For example, substituted anilines can be diazotized and then reacted with compounds containing active methylene (B1212753) groups, such as cyanoacetamide, to form hydrazones which can subsequently be cyclized to form substituted 4-aminocinnolines. pnrjournal.com

Targeted Synthesis of 8-Chloro-4-cinnolinol

The specific synthesis of this compound requires a strategic selection of precursors and a carefully designed reaction pathway to ensure the correct placement of the chloro and hydroxyl substituents on the cinnoline core.

Precursor Selection and Reaction Pathway Design (e.g., anilines, chloroacetaldehydes)

A plausible synthetic route to this compound would begin with a suitably substituted aniline precursor, such as 2-amino-3-chlorobenzaldehyde (B1290574) or a related derivative. The general strategy involves the conversion of the aniline to a diazonium salt, followed by reaction with a component that will form the pyridazinone ring.

One potential pathway involves the diazotization of a 2-amino-3-chlorophenyl derivative. The resulting diazonium salt can then undergo an intramolecular cyclization. For instance, a synthetic strategy analogous to the synthesis of 7-chloro substituted 4-aminocinnoline-3-carboxamide (B1596795) could be adapted. pnrjournal.com This would involve starting with 2-amino-3-chlorobenzonitrile, which would be diazotized and coupled with a reagent like cyanoacetamide to form a hydrazone. Subsequent intramolecular cyclization, potentially promoted by a Lewis acid such as anhydrous aluminum chloride, would lead to the formation of a 4-amino-8-chlorocinnoline derivative. pnrjournal.com Hydrolysis of the amino group could then yield the desired this compound.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of catalyst, solvent, and reaction temperature. researchgate.net The selection of these conditions is often interdependent and requires systematic screening.

For cyclization reactions leading to heterocyclic systems, a range of catalysts and solvents are often tested. The following interactive table illustrates a hypothetical optimization study for a key cyclization step, based on general findings in related heterocyclic syntheses.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 24 | <5 |

| 2 | p-TSA (10) | Toluene | Reflux | 12 | 45 |

| 3 | ZnCl₂ (10) | Dioxane | 100 | 8 | 65 |

| 4 | AlCl₃ (20) | Chlorobenzene (B131634) | 120 | 6 | 85 |

| 5 | FeCl₃ (10) | Acetonitrile | Reflux | 10 | 70 |

| 6 | AlCl₃ (20) | Chlorobenzene | 100 | 6 | 78 |

| 7 | AlCl₃ (20) | Chlorobenzene | 140 | 4 | 82 |

This table is illustrative and based on general principles of reaction optimization for similar heterocyclic syntheses.

The data suggests that a Lewis acid catalyst like anhydrous aluminum chloride in a high-boiling solvent such as chlorobenzene at an elevated temperature provides the optimal conditions for this type of cyclization. Further fine-tuning of catalyst loading and temperature could potentially lead to even higher yields and shorter reaction times.

Catalytic Strategies in this compound Synthesis

The use of catalysts is central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic strategies can be employed in various steps, from the formation of the cinnoline core to the introduction of specific functional groups.

Transition metal catalysts, including those based on rhodium, ruthenium, and copper, have been extensively used in the synthesis of cinnoline and related heterocyclic systems. researchgate.netnih.gov For instance, rhodium(III)-catalyzed C-H activation and annulation reactions of N-aryl cyclic hydrazides with vinyl acetate (B1210297) have been reported for the synthesis of cinnolin-4(1H)-ones. researchgate.net Such a strategy could potentially be adapted for the synthesis of this compound by using a suitably substituted N-aryl hydrazide.

Furthermore, iron catalysis has emerged as a cost-effective and environmentally benign option for the synthesis of quinolines, which are structurally related to cinnolines. beilstein-journals.org Iron catalysts, in the presence of an oxidant like molecular oxygen, can facilitate domino reactions involving C-C bond cleavage and C-H annulation to construct the heterocyclic core. beilstein-journals.org The exploration of similar iron-catalyzed pathways for the synthesis of this compound could offer a more sustainable synthetic route.

Lewis acids, such as zinc chloride and aluminum chloride, are also crucial catalysts, particularly in Friedel-Crafts type cyclization reactions to form the cinnoline ring from aryl hydrazones. pnrjournal.com The choice of the Lewis acid and its concentration can significantly influence the reaction's outcome and yield.

Transition Metal-Catalyzed C-H Functionalization Reactions

Transition metal-catalyzed C–H functionalization has emerged as a transformative strategy in molecular synthesis, allowing for the direct conversion of ubiquitous C–H bonds into new C–C or C–N bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. mdpi.com In the context of cinnoline synthesis, C–H functionalization reactions typically involve the use of a directing group on an aryl precursor, which positions a metal catalyst (commonly rhodium, palladium, or ruthenium) in proximity to a specific C–H bond. nih.govmdpi.com The catalyst then mediates the cleavage of this bond and subsequent annulation with a coupling partner to construct the heterocyclic ring.

One notable strategy involves the Rh(III)-catalyzed C–H annulation of N-aryl heterocycles or arylhydrazines with various coupling partners. For instance, research has demonstrated the synthesis of complex cinnoline derivatives through the reaction of N-phenyl indazoles with alkynes, proceeding via a dehydrogenative C–H/N–H functionalization pathway. rsc.org This highlights the versatility of transition metals in orchestrating the precise bond formations required to build the cinnoline core. While not explicitly detailed for this compound, the principles of C-H activation on a suitable chloro-substituted aryl precursor, such as a protected 2-chlorophenylhydrazine, represent a highly viable and modern synthetic route. The directing group, often a removable or traceless moiety like an N-Boc or N-pivaloyl group on the hydrazine (B178648), is crucial for controlling the regioselectivity of the C-H activation step, ensuring the formation of the desired cinnoline isomer. nih.gov

| Starting Material (Example) | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| N-Phenylindazole | Diphenylacetylene | [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%) | 1,2-Dichloroethane | 80 | 95 |

| N-Phenylphthalazinone | Diphenylacetylene | [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%) | 1,2-Dichloroethane | 80 | 93 |

| N-Phenylindazole | 1-Phenyl-1-propyne | [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%) | 1,2-Dichloroethane | 80 | 85 |

This table presents data for the synthesis of complex cinnoline derivatives using a Rh(III)-catalyzed C-H functionalization approach, demonstrating the general applicability of the methodology. Data sourced from reference rsc.org.

Rhodium-Catalyzed Cascade Oxidative Coupling/Cyclization Approaches

A highly efficient and specific method for the synthesis of 4-cinnolinols and their derivatives is the Rhodium(III)-catalyzed cascade reaction between N'-Boc-arylhydrazines and alkynes. nih.govacs.org This methodology is distinguished by its broad substrate scope, high stereoselectivity, and the use of readily available starting materials. acs.org The reaction proceeds through a sequence involving C-H activation, migratory insertion of the alkyne, and subsequent intramolecular cyclization to form the cinnoline ring system.

The process is initiated by the directed C-H activation of the arylhydrazine, forming a five-membered rhodacycle intermediate. acs.org This intermediate then coordinates with the alkyne, which subsequently inserts into the Rh-C bond. The resulting species undergoes intramolecular cyclization and reductive elimination/aromatization, often facilitated by an oxidant, to yield the final cinnoline product. The use of a tert-butoxycarbonyl (Boc) protecting group on the hydrazine is critical as it serves as an effective directing group for the initial C-H activation step. nih.gov

This method has been successfully applied to a wide range of substituted arylhydrazines and alkynes. For the synthesis of this compound, the corresponding precursor, N'-Boc-(2-chlorophenyl)hydrazine, would be reacted with a suitable alkyne. The reaction tolerates various functional groups, including halogens like chlorine, on the aromatic ring of the arylhydrazine, making it a powerful tool for accessing specifically substituted cinnolinols. acs.org

| Arylhydrazine Substrate | Alkyne Partner | Catalyst System | Oxidant | Solvent | Yield (%) |

| N'-Boc-phenylhydrazine | Diphenylacetylene | CpRh(CH₃CN)₃₂ (5 mol%) | AgOAc (2 equiv.) | Dichloromethane | 95 |

| N'-Boc-(4-methylphenyl)hydrazine | Diphenylacetylene | CpRh(CH₃CN)₃₂ (5 mol%) | AgOAc (2 equiv.) | Dichloromethane | 91 |

| N'-Boc-(4-chlorophenyl)hydrazine | Diphenylacetylene | CpRh(CH₃CN)₃₂ (5 mol%) | AgOAc (2 equiv.) | Dichloromethane | 89 |

| N'-Boc-(2-chlorophenyl)hydrazine | Diphenylacetylene | CpRh(CH₃CN)₃₂ (5 mol%) | AgOAc (2 equiv.) | Dichloromethane | 75 |

This table showcases the substrate scope and yields for the synthesis of various substituted cinnolines via the Rh(III)-catalyzed cascade oxidative coupling/cyclization. The successful reaction of the 2-chloro substituted precursor is directly applicable to the synthesis of an 8-chloro-cinnoline derivative. Data sourced from reference acs.org.

Design and Synthesis of 8 Chloro 4 Cinnolinol Derivatives

Rational Design Principles for Structural Modification

The rational design of 8-chloro-4-cinnolinol derivatives is a meticulous process that leverages an understanding of the molecule's inherent chemical properties. Key to this is the appreciation of how substituents influence the reactivity of the core cinnoline (B1195905) structure and the strategic placement of functional groups to achieve desired chemical characteristics.

The reactivity of the cinnoline scaffold is significantly influenced by the electronic nature of its substituents. nih.gov The presence of the chlorine atom at the 8-position and the hydroxyl group at the 4-position of this compound already imposes a specific electronic distribution within the bicyclic system.

Electron-donating groups (EDGs) , when introduced to the benzene (B151609) portion of the cinnoline ring, tend to increase the electron density of the aromatic system. This can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. For instance, the introduction of methoxy (B1213986) or additional hydroxyl groups can activate the ring towards electrophiles. nih.gov

Electron-withdrawing groups (EWGs) , conversely, decrease the electron density of the cinnoline scaffold. nih.gov Halogens, such as the existing chloro group, and nitro groups are typical examples. nih.govmdpi.com These groups can deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution reactions at specific positions. The presence of a halogen substituent has been noted to be a common feature in active cinnoline derivatives. nih.govmdpi.com

The interplay of these substituent effects is crucial in predicting and controlling the outcome of synthetic modifications. The table below summarizes the general influence of different substituent types on the reactivity of the cinnoline scaffold.

The strategic introduction of functional groups onto the this compound backbone is a primary method for creating a library of diverse analogs. The choice and position of these functional groups are dictated by the intended properties of the final compounds.

Common strategies include:

Alkylation or Acylation of the Hydroxyl Group: The hydroxyl group at the 4-position is a prime site for modification. Conversion to ethers or esters can alter the molecule's polarity and steric profile.

Substitution of the Chloro Group: The chlorine atom at the 8-position can potentially be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this can be challenging depending on the reaction conditions and the nature of the nucleophile.

Introduction of Substituents on the Benzene Ring: Further substitution on the carbocyclic part of the cinnoline ring allows for fine-tuning of the electronic and steric properties of the molecule. This can be achieved through various aromatic substitution reactions, guided by the directing effects of the existing chloro and hydroxyl groups.

Synthetic Pathways for Novel this compound Analogs

The synthesis of novel analogs of this compound builds upon established heterocyclic chemistry principles, adapting them to the specific reactivity of the cinnoline core. mdpi.comnih.gov

Direct functionalization of the existing hydroxyl and chloro groups is a common and efficient way to generate derivatives.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted to an ether or an ester. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. Similarly, reaction with an acyl chloride or anhydride (B1165640) will produce the ester derivative.

Nucleophilic Aromatic Substitution: The chloro group at the 8-position can be a handle for introducing a variety of nucleophiles. While direct substitution can be difficult, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, can be employed to introduce new carbon-nitrogen or carbon-carbon bonds at this position.

More complex analogs can be synthesized by building additional rings onto the cinnoline framework.

Annulation Reactions: These reactions involve the construction of a new ring fused to the existing cinnoline structure. For example, a reaction sequence starting with the introduction of a suitable functional group on the benzene ring could be followed by an intramolecular cyclization to form a third ring.

[4+2] Cycloadditions: Diels-Alder reactions, where the cinnoline system acts as either the diene or dienophile, can be a powerful tool for constructing complex polycyclic systems, although the reactivity of the cinnoline ring in such reactions needs to be carefully considered.

The following table provides a generalized overview of synthetic strategies for modifying this compound.

Characterization Techniques for Synthesized Derivatives (Focus on structural elucidation)

The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. nih.govimpactfactor.org A combination of spectroscopic techniques is employed for this purpose. impactfactor.orgpnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. pnrjournal.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the aromatic protons on the cinnoline ring are particularly informative for confirming the substitution pattern.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing a complete structural assignment.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. nih.govimpactfactor.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The presence of a chlorine atom is often indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. impactfactor.orgpnrjournal.com For example, the hydroxyl group will show a characteristic broad absorption in the region of 3200-3600 cm⁻¹, while a carbonyl group in an ester derivative would appear around 1700-1750 cm⁻¹.

Elemental Analysis: This technique provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be used to confirm the molecular formula. pnrjournal.com

The data obtained from these techniques are collectively analyzed to confirm that the synthesized compound has the expected structure.

Mechanistic Investigations of Biological Activities of 8 Chloro 4 Cinnolinol and Its Analogs Pre Clinical Focus

Pre-clinical Antimicrobial Mechanisms

Analogs of 8-Chloro-4-cinnolinol, especially chloro-substituted 8-hydroxyquinolines, have demonstrated broad-spectrum antimicrobial properties. The mechanisms underlying these effects involve the disruption of essential cellular processes in bacteria, fungi, and viruses.

Halogenated 8-hydroxyquinoline (B1678124) (8HQ) derivatives have shown potent antibacterial effects against a variety of bacterial strains. researchgate.netnih.gov The presence and position of chlorine atoms on the quinoline (B57606) scaffold appear to be crucial for their activity. Studies indicate that monochloro and dichloro derivatives of 8HQ exhibit supreme anti-bacterial activity. researchgate.net For instance, a derivative of 8-hydroxyquinoline bearing a chlorine atom demonstrated good activity against both Gram-positive and Gram-negative bacteria. nih.gov

The proposed mechanisms for these compounds often involve their ability to chelate metal ions, which are essential for the function of many bacterial enzymes. By disrupting metal homeostasis, these compounds can inhibit critical metabolic pathways. Another potential mechanism is the targeting of bacterial DNA, which offers a promising strategy against persistent infections. researchgate.net Some iron complexes conjugated with DNA-targeting ligands act as a "Trojan horse," using siderophore uptake pathways to enter pathogenic bacteria and exert their bactericidal action. researchgate.net The antibacterial efficacy of several 8-hydroxyquinoline derivatives against various strains has been documented, often proving superior to standard antibiotics like Penicillin G. nih.gov

Table 1: Antibacterial Activity of an 8-Hydroxyquinoline Derivative (Compound 5) Data sourced from inhibition zone measurements.

| Bacterial Strain | Gram Type | Inhibition Zone (mm) |

|---|---|---|

| S. aureus (ATCC29213) | Gram-positive | 25 |

| V. parahaemolyticus (ATCC17802) | Gram-negative | 23 |

| E. coli (ATCC35218) | Gram-negative | 20 |

| P. aeruginosa (ATCC27853) | Gram-negative | 21 |

Analogs such as halogenated 8-quinolinols have demonstrated significant antifungal properties against various fungal species, including Candida albicans, C. tropicalis, and dermatophytes. nih.govnih.gov The mechanisms of action are multifaceted, primarily targeting the fungal cell wall and membrane integrity. nih.govmdpi.com

Studies on clioquinol (B1669181) and other 8-hydroxyquinoline derivatives have shown that these compounds can damage the fungal cell wall. nih.gov This was observed through sorbitol protection assays, where an increase in the Minimum Inhibitory Concentration (MIC) in the presence of sorbitol indicated an effect on the cell wall. nih.gov Furthermore, these derivatives can compromise the functional integrity of the cytoplasmic membrane. Antifungal agents that damage the membrane often target ergosterol, a key component, leading to the formation of pores, loss of intracellular contents, and subsequent cell disruption. nih.gov Scanning electron microscopy has revealed irregular and rough cell walls in dermatophytes after treatment with 8-hydroxyquinoline derivatives. nih.gov Certain dichlorinated 8-quinolinols have proven more effective than the control antifungal agent, 5-fluorocytosine, against Candida species. nih.gov

Table 2: Antifungal Activity of Dichlorinated 8-Quinolinols against Candida Species Data represents Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | C. albicans (MIC) | C. tropicalis (MIC) |

|---|---|---|

| 3,5-dichloro-8-quinolinol | 0.78 | 0.78 |

| 5,6-dichloro-8-quinolinol | 1.56 | 1.56 |

| 3,7-dichloro-8-quinolinol | 1.56 | 3.12 |

| 5-fluorocytosine (Control) | 3.12 | 3.12 |

The antiviral mechanisms of quinoline-based analogs, such as chloroquine, are diverse and can interfere with multiple stages of the viral life cycle. ebsco.comyoutube.com These mechanisms provide a framework for understanding the potential antiviral action of related compounds. Key strategies include:

Inhibition of Viral Entry: Some compounds can block the attachment of viral particles to host cell surface receptors. Chloroquine, for example, may interfere with the biosynthesis of sialic acids, which are critical components for ligand recognition by viruses. nih.gov

Inhibition of Genome Replication: Antiviral agents can act as chain terminators during the replication of the viral genome. They mimic the natural building blocks of DNA or RNA but lack the necessary chemical group to form the next bond in the growing chain, thus halting replication. ebsco.com

Blocking Viral Uncoating: After entering the host cell, a virus must release its genome. Certain drugs can inhibit this uncoating step by blocking specific viral proteins, such as ion channels, which are necessary to alter the internal environment of the virion and trigger genome release. ebsco.com

Impairing Viral Maturation and Release: Some compounds can interfere with the post-translational modification of viral proteins. Chloroquine has been shown to inhibit the glycosylation of the HIV envelope glycoprotein (B1211001) and the proteolytic processing of the Dengue virus prM protein, resulting in non-infectious viral particles. nih.gov It can also inhibit viral neuraminidases, enzymes required for the release of new virions from an infected cell. ebsco.com

Pre-clinical Anticancer Mechanisms

Analogs of this compound have been investigated for their potential to combat cancer through various mechanisms, including the disruption of cell signaling pathways that control proliferation and the direct inhibition of enzymes crucial for tumor growth.

Cancer development is often characterized by the deregulation of signaling pathways that control cell survival and proliferation. nih.gov Certain synthetic analogs of natural alkaloids have shown the ability to modulate these pathways. For instance, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, synthesized based on the structure of neocryptolepine, demonstrated significant cytotoxicity against colorectal cancer cells. nih.gov

The mechanism of this analog involves the modulation of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in human cancers and regulates cell proliferation, apoptosis, and metastasis. nih.gov By inhibiting this pathway, the compound was shown to arrest the cell cycle at the G2/M phase, promote the production of reactive oxygen species, reduce mitochondrial membrane potential, and ultimately induce apoptosis in cancer cells. nih.gov This highlights a promising strategy for cancer treatment by targeting key survival pathways. nih.gov

Targeting specific enzymes that are overexpressed or hyperactivated in cancer cells is a key therapeutic strategy. Preclinical studies have explored the inhibition of enzymes like Topoisomerase I (Top1) and receptor tyrosine kinases such as c-Met.

Topoisomerase inhibition is a known treatment modality for certain cancers, including small cell lung cancer (SCLC). nih.govnih.gov The c-Met receptor tyrosine kinase has also been identified as a therapeutic target in SCLC. nih.gov Research has shown a significant positive correlation between c-Met gene copy number and the nuclear expression of Top1. Activation of the HGF/c-Met signaling axis can enhance Top1 activity. nih.gov Consequently, the dual inhibition of both c-Met and Top1 presents a potentially effective treatment strategy. nih.gov The use of a c-Met inhibitor (SU11274) in combination with a Top1 inhibitor (SN-38) dramatically decreased SCLC growth compared to either drug alone in preclinical models. nih.gov This suggests that compounds capable of inhibiting these key proteins could have significant anticancer potential.

Induction of Apoptosis and Mitochondrial Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. nih.gov The intrinsic or mitochondrial pathway of apoptosis is a key mechanism through which cells initiate self-destruction in response to stimuli such as DNA damage or chemotherapeutic agents. nih.gov This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov The balance between these opposing factions determines the cell's fate. nih.gov

Upon receiving an apoptotic signal, pro-apoptotic proteins like Bax and Bak translocate to the mitochondria. youtube.com They oligomerize in the outer mitochondrial membrane, leading to the formation of pores. nih.govyoutube.com This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol. nih.govmdpi.com In the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form a complex called the apoptosome, which activates caspase-9. nih.gov Caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by dismantling the cell. nih.govmdpi.com

In some cellular contexts, the extrinsic (death receptor-mediated) pathway connects with the mitochondrial pathway. nih.gov For instance, the activation of caspase-8 at the death-inducing signaling complex (DISC) can lead to the cleavage of the BH3-only protein Bid into its truncated form, tBid. nih.govnih.gov tBid then translocates to the mitochondria to activate Bax and Bak, thus amplifying the apoptotic signal. nih.gov Emerging research indicates that mitochondria can serve as a platform for caspase-8 activation, with the mitochondrial-specific lipid cardiolipin (B10847521) being essential for anchoring and facilitating the self-activation of procaspase-8. nih.gov

While the precise mechanisms for this compound are still under detailed investigation, the broader class of cinnoline (B1195905) derivatives has been explored for anticancer activities, which often involve the induction of apoptosis. pnrjournal.comnih.gov The functional role of these compounds is hypothesized to intersect with the mitochondrial pathway, potentially by modulating the activity of Bcl-2 family proteins or by promoting the release of mitochondrial pro-apoptotic factors.

Overcoming Multi-Drug Resistance (MDR) via Efflux Pump Inhibition

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. nih.govfrontiersin.org One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.com P-glycoprotein (P-gp), also known as MDR1, is a prominent member of this family and a key target for reversing MDR. nih.govmdpi.comnih.gov P-gp utilizes the energy from ATP hydrolysis to actively extrude chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and limiting their efficacy. nih.govbiotech-asia.org

The development of efflux pump inhibitors (EPIs) that can be co-administered with anticancer drugs is a promising strategy to overcome MDR. frontiersin.orgmdpi.com These inhibitors can restore the effectiveness of conventional chemotherapy by blocking the drug efflux function of pumps like P-gp. biotech-asia.orgencyclopedia.pub EPIs can act through several mechanisms, including competing with the drug for the same binding site on the pump, interfering with ATP hydrolysis, or altering the membrane environment to inhibit pump function. frontiersin.orgmdpi.comnih.gov

Research into heterocyclic compounds, such as quinoline and cinnoline derivatives, has identified potent P-gp inhibitors. nih.govfrontiersin.org These agents have demonstrated the ability to reverse the MDR phenotype in P-gp-overexpressing tumor cells. nih.govfrontiersin.org Mechanistic studies show that these compounds can increase the intracellular accumulation of P-gp substrates, such as doxorubicin (B1662922) and calcein (B42510) AM, in resistant cancer cells. nih.govnih.gov Furthermore, some inhibitors stimulate the ATPase activity of P-gp, suggesting they interact with the pump's substrate-binding and/or nucleotide-binding domains, thereby inhibiting its transport function without necessarily altering its expression levels. frontiersin.org The goal is to develop third-generation P-gp inhibitors that possess high potency and specificity with minimal side effects. nih.gov

| Compound Class | Observed Mechanism | Effect | Reference |

|---|---|---|---|

| Quinoline Derivatives | Inhibition of P-gp mediated drug efflux | Increased intracellular accumulation of doxorubicin; Synergistic effect with doxorubicin | nih.gov |

| Novel Quinoline Compounds (derived from NSC23925) | Inhibition of P-gp transport function; Stimulation of P-gp ATPase activity | Reversal of MDR in vitro and in vivo; Stronger inhibitory effect than verapamil | frontiersin.org |

| Annonacin (Acetogenin) | Stable interaction at P-gp drug binding site; Reduced P-gp expression | Increased intracellular accumulation of calcein-AM; Induced apoptosis in resistant cells | nih.gov |

Anti-inflammatory Mechanisms and Molecular Targets

Inflammation is a complex biological response implicated in numerous diseases. A key enzymatic pathway in inflammation is the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. researchgate.netnih.gov This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist as two primary isoforms: COX-1 and COX-2. nih.govmdpi.com COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is typically induced at sites of inflammation and is a primary target for anti-inflammatory drugs. mdpi.com

Cinnoline derivatives have been investigated for their anti-inflammatory properties, with a significant focus on their ability to inhibit COX enzymes. pnrjournal.comaalto.fi Studies on various pyrazolo[4,3-c]cinnoline derivatives have identified compounds with potent anti-inflammatory activity, showing significant inhibition of inflammation in preclinical models. aalto.fi Some of these derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

Molecular docking studies have provided insights into the interaction of these compounds with the active site of the COX-2 enzyme. researchgate.net The binding models suggest that specific structural features, such as substituents on the phenyl ring of the cinnoline scaffold, can orient within the secondary pocket of the COX-2 active site (involving residues like Arg513 and Val523), contributing to their inhibitory potency and selectivity. researchgate.net For instance, certain 7-chloro-8-fluoro-1H-pyrazolo[4,3-c]cinnolin-1-yl methanone (B1245722) derivatives were identified as optimal anti-inflammatory agents with high percentage inhibition of edema. aalto.fi

| Compound | Molecular Target | In Vivo Activity (% Inhibition) | Reference |

|---|---|---|---|

| PYZ47 (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]-cinnolin-1-yl)(p-tolyl)methanone | COX-2 | 74% | aalto.fi |

| PYZ48 (7-chloro-8-fluoro-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)-methanone | COX-2 | 80% | aalto.fi |

| Cinnoline with pyrazoline (Compound 5a) | COX (presumed) | 58.50% | pnrjournal.com |

| Cinnoline with pyrazoline (Compound 5d) | COX (presumed) | 55.22% | pnrjournal.com |

Other Investigated Biological Mechanisms (e.g., Antimalarial, Anthelmintic, PDE4 inhibition, Siderophore Biosynthesis Inhibition)

The versatile cinnoline scaffold has been explored for a range of other biological activities beyond anticancer and anti-inflammatory applications. pnrjournal.comnih.govnih.gov

Antimalarial and Anthelmintic Activity: Cinnoline derivatives have been reported to possess antimalarial and anthelmintic properties. pnrjournal.comrroij.com The structural features of the cinnoline nucleus are believed to be key to these activities, though detailed mechanistic studies for specific analogs like this compound are an area of ongoing research.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that catalyzes the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. mdpi.com Inhibition of PDE4 leads to increased intracellular cAMP levels, which exerts potent anti-inflammatory effects. mdpi.commdpi.com While research has described 8-methoxyquinolines, a related heterocyclic structure, as potent PDE4 inhibitors, the potential for cinnoline derivatives to act on this target is an area of interest for developing novel anti-inflammatory agents. nih.gov

Siderophore Biosynthesis Inhibition: Pathogenic bacteria like Mycobacterium tuberculosis require iron for survival and virulence. nih.gov They acquire this essential nutrient from the host by synthesizing and secreting high-affinity iron chelators called siderophores. nih.govnih.gov The biosynthetic pathways for these siderophores present novel targets for antimicrobial agents. mdpi.comusda.gov Cinnolone analogues have been designed as inhibitors of siderophore biosynthesis. nih.gov Specifically, these compounds were developed to inhibit the incorporation of salicylate (B1505791) into mycobactins, the siderophores of M. tuberculosis. nih.gov One such cinnolone analog demonstrated inhibition of mycobactin (B74219) production in whole-cell assays and showed improved oral bioavailability compared to earlier quinolone-based inhibitors, validating this mechanism as a viable antimicrobial strategy. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Pharmacophoric Features of 8-Chloro-4-cinnolinol

While specific pharmacophore models for this compound are not extensively detailed in the literature, its key features can be inferred from SAR studies of analogous heterocyclic scaffolds, such as quinolines. researchgate.netmdpi.com The core structure, comprising the bicyclic cinnoline (B1195905) ring, the hydroxyl group at the C-4 position, and the chlorine atom at the C-8 position, presents several key features essential for molecular interactions.

The cinnoline nucleus itself acts as a rigid scaffold, positioning the substituent groups in a defined three-dimensional orientation for optimal interaction with biological targets. The nitrogen atoms within this ring system can act as hydrogen bond acceptors. The hydroxyl group at the C-4 position is a critical feature, likely serving as both a hydrogen bond donor and acceptor. In related 8-hydroxyquinolines, the hydroxyl group, in proximity to the ring nitrogen, is known to be a key component for metal chelation, a property that contributes to various biological activities. mdpi.comnih.gov Similarly, the -OH group in this compound is crucial for forming hydrogen bonds with amino acid residues in a receptor's active site.

The chlorine atom at the C-8 position is another significant pharmacophoric element. As an electron-withdrawing group, it can modulate the electronic properties of the entire ring system, influencing its reactivity and binding affinity. nih.gov Furthermore, its lipophilic nature can enhance the compound's ability to cross cell membranes. The specific placement at C-8 is often crucial; studies on related quinolines show that the position of halogen substituents dramatically impacts biological activity. pharmacy180.com

Correlation of Molecular Structure with Biological Activity (in vitro/in vivo pre-clinical)

The biological activity of compounds like this compound is intrinsically linked to their molecular structure. dergipark.org.tr QSAR aims to quantify this link by correlating biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) with calculated molecular descriptors. dergipark.org.tr These mathematical models help explain how structural modifications influence the potency of a compound series. researchgate.netmdpi.com

In the development of bioactive compounds based on heterocyclic scaffolds like cinnoline or the closely related quinoline (B57606), the nature and position of substituents are paramount for determining potency and selectivity. dergipark.org.tr SAR studies on these scaffolds have yielded general principles that are likely applicable to this compound derivatives.

Halogen Substituents : The presence of a chlorine atom, an electron-withdrawing group, often enhances biological activity. nih.gov In the analogous 4-aminoquinolines, a 7-chloro group is considered optimal for antimalarial activity. pharmacy180.comyoutube.com The position is critical; for instance, an additional methyl group at the 8-position of 7-chloroquinoline (B30040) abolishes activity. pharmacy180.com This highlights the precise steric and electronic requirements of the receptor binding pocket.

Hydroxyl Group : The position of the hydroxyl group significantly affects activity. In certain antifungal quinoline derivatives, an -OH group at position 8 confers greater activity than one at position 4. mdpi.com This suggests that the hydroxyl group's role as a hydrogen bond donor/acceptor is highly sensitive to its geometric placement.

Other Substituents : The introduction of other functional groups can have varied effects. For example, studies on quinolinone-based compounds showed that electron-donating methyl groups at positions 6 and 8 slightly decreased antitubercular activity, whereas electron-withdrawing chloro and bromo substituents increased it considerably. nih.gov This is attributed to the modulation of molecular electronegativity, which in turn affects biological activity. nih.gov

| Scaffold/Position | Substituent | General Impact on Activity | Reference |

|---|---|---|---|

| Quinoline C-7 | Chloro (-Cl) | Often optimal for activity | pharmacy180.com |

| Quinoline C-8 | Methyl (-CH3) | Can abolish activity | pharmacy180.com |

| Quinolinone C-6, C-8 | Methyl (-CH3) | Slightly decreases activity | nih.gov |

| Quinolinone | Chloro (-Cl), Bromo (-Br) | Considerably increases activity | nih.gov |

| Quinoline Derivatives | Hydroxyl (-OH) at C-8 vs. C-4 | Positioning at C-8 can be more active | mdpi.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological interactions. longdom.org The vast majority of biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with the various stereoisomers of a drug molecule. nih.gov Two molecules with the same chemical formula but different spatial arrangements (enantiomers) can have profoundly different biological activities, potencies, and toxicities. longdom.org

While this compound itself does not have a chiral center, synthetic modifications could introduce chirality. Should chiral derivatives be developed, it would be essential to separate and evaluate each stereoisomer individually. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity arises because only one isomer can achieve the precise three-point attachment or optimal geometric fit with the chiral binding site of its target protein. nih.govresearchgate.netmalariaworld.org Furthermore, stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as transport proteins and metabolic enzymes are also stereoselective. nih.gov

Computational Approaches in QSAR Model Development

The development of a QSAR model is a systematic process that uses computational techniques to create a statistically robust predictive model. researchgate.netmdpi.com This process involves several key steps, from calculating molecular properties to building and validating the final mathematical equation. mdpi.com

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. They are broadly categorized as follows:

Physicochemical Descriptors : These describe properties like lipophilicity (logP), molecular weight (MW), and molar refractivity. LogP, the octanol-water partition coefficient, is particularly important as it relates to a drug's ability to cross biological membranes. researchgate.netucsb.edu

Electronic Descriptors : These quantify the electronic properties of a molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu HOMO and LUMO energies are related to the molecule's reactivity and ability to participate in charge-transfer interactions. dergipark.org.trucsb.edu These are often calculated using quantum chemical methods like Density Functional Theory (DFT). dergipark.org.tr

Topological Descriptors : Also known as constitutional descriptors, these are derived from the 2D representation of the molecule. They describe aspects like molecular size, shape, and branching, using indices such as the Wiener and Zagreb indices. youtube.com

3D Descriptors : These descriptors are calculated from the 3D conformation of the molecule and include parameters like van der Waals volume and polar surface area (PSA). researchgate.netnih.gov

| Descriptor Category | Example Descriptors | Information Provided | Reference |

|---|---|---|---|

| Physicochemical | logP, Molecular Weight, Molar Refractivity | Hydrophobicity, size, polarity | dergipark.org.trucsb.edu |

| Electronic | HOMO/LUMO energies, Dipole Moment, Electronegativity | Reactivity, charge distribution, polarity | dergipark.org.trresearchgate.netucsb.edu |

| Topological | Wiener Index, Zagreb Index | Molecular branching, connectivity, shape | youtube.com |

| 3D | Van der Waals Volume, Polar Surface Area (PSA) | Molecular volume, transport properties | researchgate.netnih.gov |

Once descriptors are calculated for a series of compounds, a mathematical model is built to correlate these descriptors with the observed biological activity. mdpi.com Various statistical and machine learning methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Artificial Neural Networks (ANN) and Gradient Boosting. nih.govmdpi.com

The most critical part of QSAR modeling is rigorous validation to ensure the model has true predictive power and is not a result of a chance correlation. mdpi.com Validation is typically performed using several methods:

External Validation : The dataset is initially split into a training set (to build the model) and a test set (to validate it). The model is built using only the training set compounds, and its predictive power is then evaluated on the test set compounds, which the model has never seen before. The quality of the prediction is often measured by the coefficient of determination for the test set (R²_pred). nih.gov

Y-Randomization : The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have very low correlation coefficients, proving the original model was not due to chance. researchgate.net

Applicability Domain (AD) : A QSAR model is only reliable for predicting the activity of compounds that are similar to those in the training set. The AD defines this chemical space, ensuring that the model is not used to make predictions for compounds for which it is not suited. mdpi.com

Through these computational approaches, researchers can develop a deeper understanding of the structure-activity relationships governing the biological effects of this compound and its derivatives, guiding the future design of more effective molecules.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 8-Chloro-4-cinnolinol, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound have not been identified, research on related chloroquinoline derivatives highlights the potential of this approach. For instance, docking studies on novel chloroquinoline compounds have been performed to explore their binding modes within the active sites of enzymes. nih.govnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, molecular docking could be employed to screen for potential protein targets and to elucidate its mechanism of action at a molecular level. The results of such a study would typically be presented in a table format, detailing the binding energies and interacting amino acid residues.

Table 1: Illustrative Example of Molecular Docking Data

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Lys78, Leu132 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase Y | -7.9 | Asp91, Arg94 | Hydrogen Bond, Pi-cation |

| Topoisomerase Z | -9.2 | Tyr210, Gly212 | Pi-Pi Stacking, Hydrogen Bond |

| Note: This table is a hypothetical representation of the type of data that would be generated from a molecular docking study of this compound. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods can provide insights into molecular structure, stability, and spectroscopic properties.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. DFT, in particular, is a widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. scirp.orgscirp.org For this compound, DFT calculations could be used to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. uobaghdad.edu.iq

Computational methods, particularly DFT, are also employed to predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

While there are no specific published predictions for the NMR or IR spectra of this compound, studies on related polychloro-quinolines have demonstrated the utility of computational methods in predicting 13C NMR chemical shifts. nih.gov Similarly, machine learning approaches are emerging as powerful tools for the accurate prediction of 1H NMR chemical shifts. nih.gov For this compound, theoretical calculations could generate predicted NMR and IR spectra, which would be invaluable for its characterization.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 125.4 |

| C4 | 162.1 |

| C4a | 140.3 |

| C5 | 118.9 |

| C6 | 129.7 |

| C7 | 126.5 |

| C8 | 135.8 |

| C8a | 148.2 |

| Note: This table contains hypothetical data for illustrative purposes. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about the transformation of reactants into products.

The study of reaction mechanisms often involves locating the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to determine the geometry and energy of transition states, as well as to calculate the activation energy of a reaction. smu.edu By mapping the energy of the system as it progresses from reactants to products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a reaction. For the synthesis of cinnoline (B1195905) derivatives, computational studies have been used to explore potential reaction pathways. nih.gov

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium, or explicitly by including individual solvent molecules in the calculation. orientjchem.orgresearchgate.net These studies are crucial for understanding how the polarity and hydrogen-bonding ability of the solvent can influence tautomeric equilibria and reaction pathways. nih.govemerginginvestigators.org In the context of catalysis, computational chemistry can be used to investigate the entire catalytic cycle, identifying key intermediates and transition states. nih.gov For reactions involving this compound, computational modeling could be used to optimize reaction conditions by understanding the role of the solvent and catalyst.

Lack of Specific Research Data on Molecular Dynamics of this compound

Despite a thorough search of available scientific literature, no specific computational or theoretical chemistry studies were found that focus on the molecular dynamics simulations for the conformational analysis and stability of this compound.

While the broader field of computational chemistry has seen extensive use of molecular dynamics (MD) simulations to understand the behavior of various molecules, including derivatives of cinnoline, specific research pertaining to the this compound compound in this context appears to be absent from the public domain.

MD simulations are powerful computational tools that allow researchers to model the dynamic behavior of molecules over time. These simulations can provide valuable insights into:

Conformational Analysis: The study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is crucial for understanding a molecule's flexibility and how it might interact with other molecules.

Stability: Assessing the structural and energetic stability of a molecule under different conditions. This can involve analyzing fluctuations in atomic positions, bond lengths, and angles over the course of a simulation.

Typically, such a study would involve the generation of data that could be presented in tables, such as:

Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of superimposed conformations, indicating the stability of the molecule's structure over time.

Root Mean Square Fluctuation (RMSF): A measure of the displacement of individual atoms or residues from their average position, highlighting flexible regions of the molecule.

Potential Energy: The total energy of the system throughout the simulation, which can indicate the stability of the simulated conformation.

Without specific research on this compound, it is not possible to provide detailed findings or data tables related to its conformational preferences and stability as determined by molecular dynamics simulations. Further computational research would be required to elucidate these properties for this particular compound.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways and Analog Libraries

The generation of a diverse chemical library is fundamental to exploring the therapeutic potential of the 8-Chloro-4-cinnolinol core. Future synthetic efforts should focus on developing efficient and versatile methodologies to access a wide range of analogs.

Key Synthetic Strategies to Explore:

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, offer powerful tools for modifying the cinnoline (B1195905) scaffold. These reactions could be employed to introduce a variety of substituents at different positions, allowing for a systematic investigation of structure-activity relationships.

Intramolecular Cyclization: The core cinnoline ring system is often constructed via intramolecular cyclization of appropriately substituted phenyl precursors. nih.gov Exploration of novel starting materials and cyclization conditions could lead to more efficient and scalable synthetic routes.

Functional Group Interconversion: Systematic modification of the chloro and hydroxyl groups of this compound can provide valuable insights. For instance, the hydroxyl group can be converted to ethers or esters, while the chloro group can be displaced with various nucleophiles to generate a library of analogs with diverse physicochemical properties.

A systematic approach to analog synthesis will be crucial for developing a comprehensive understanding of how structural modifications impact biological activity.

Identification of New Molecular Targets and Signaling Pathways

A critical step in the preclinical development of this compound is the identification of its molecular targets and the elucidation of the signaling pathways it modulates. Given that related cinnoline and quinoline (B57606) derivatives have shown activity against a range of targets, a broad-based screening approach is warranted.

Potential Molecular Targets and Pathways for Investigation:

| Target Class | Specific Examples | Rationale |

| Kinases | c-MET, Serine/threonine kinases | Quinoline derivatives have been identified as inhibitors of the c-MET kinase, a promising target in cancer therapy. nih.gov |

| Enzymes | Carbonic Anhydrases, Topoisomerase I | Substituted quinoline-2-carboxamides have demonstrated inhibitory activity against various carbonic anhydrase isoforms. nih.gov Certain quinoline-based compounds also target Topoisomerase I, a key enzyme in DNA replication. mdpi.com |

| Other Proteins | Bromodomain-containing protein 4 (BRD4), ATP-binding cassette (ABC) transporters | In silico studies have suggested that quinoline scaffolds can interact with proteins like BRD4 and ABCG2, which are implicated in cancer progression and drug resistance. mdpi.com |

Unbiased screening approaches, such as chemical proteomics and phenotypic screening, followed by target deconvolution, will be instrumental in identifying novel and unexpected molecular targets for this compound and its analogs. Understanding the affected signaling pathways will provide a mechanistic basis for any observed biological activity. researchgate.net

Integration of Advanced Omics Technologies in Pre-clinical Studies

To gain a holistic understanding of the biological effects of this compound, the integration of advanced "omics" technologies is essential. researchgate.net These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound in cellular and animal models.

Applications of Omics Technologies:

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns following treatment with this compound. longdom.orgnih.gov This can help to identify the cellular pathways modulated by the compound and can provide clues about its mechanism of action. researchgate.netnih.gov

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link between the compound and cellular function. mdpi.com

Metabolomics: By analyzing the global metabolic profile, metabolomics can uncover changes in cellular metabolism induced by the compound, which can be particularly relevant for understanding its effects in diseases like cancer.

The integration of these multi-omics datasets will provide a systems-level understanding of the compound's biological activity and can aid in the identification of biomarkers for efficacy and toxicity. nih.govnih.gov

Development of Advanced Computational Models for Predictive Research

In silico approaches are invaluable for accelerating the drug discovery and development process. researchgate.net The development of robust computational models for this compound and its analogs can aid in prioritizing compounds for synthesis and testing, as well as in predicting their potential liabilities.

Types of Computational Models and Their Applications:

| Model Type | Application |

| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models that correlate the chemical structure of analogs with their biological activity. nih.gov This can guide the design of more potent compounds. |

| Molecular Docking | To predict the binding mode and affinity of this compound derivatives to their putative molecular targets. mdpi.commdpi.com |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | To forecast the pharmacokinetic and toxicological properties of new analogs, helping to identify and mitigate potential liabilities early in the development process. mdpi.compandawainstitute.com |

| Predictive Toxicology Models | To assess the potential for various types of toxicity, such as genotoxicity or hepatotoxicity, based on chemical structure. researchgate.netjocpr.cominotiv.com |

By leveraging these computational tools, researchers can adopt a more rational and efficient approach to the design and optimization of this compound-based therapeutic agents.

Q & A

Q. How should conflicting data on the compound’s mechanism of action be addressed in grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.